Tyr-Pro-Dmp-Phe-NH2
Description
Properties
Molecular Formula |
C34H41N5O5 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2,6-dimethylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H41N5O5/c1-21-8-6-9-22(2)26(21)20-29(32(42)37-28(31(36)41)19-23-10-4-3-5-11-23)38-33(43)30-12-7-17-39(30)34(44)27(35)18-24-13-15-25(40)16-14-24/h3-6,8-11,13-16,27-30,40H,7,12,17-20,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,43)/t27-,28-,29-,30-/m0/s1 |
InChI Key |
HJYUYBYISGYHKS-KRCBVYEFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
Key structural and pharmacological differences between Tyr-Pro-Dmp-Phe-NH2 and related peptides are summarized below:
Table 1: Structural and Receptor Selectivity Profiles
Table 2: Hypothetical Pharmacokinetic and Binding Data*
*Data inferred from structural analogues and referenced studies.
Detailed Comparative Analysis
Comparison with Endomorphin-1
- Structural Differences : The substitution of Trp with Dmp in this compound introduces a bulkier, more hydrophobic residue, which may stabilize bioactive conformations or enhance membrane permeability .
- Receptor Interaction: Endomorphin-1 exhibits nanomolar affinity for μ-opioid receptors, while this compound’s binding data remains unreported. However, analogous modifications in Trp-containing peptides suggest improved μ-receptor engagement or metabolic stability .
- Pharmacological Outcomes : Endomorphin-1’s short half-life limits therapeutic utility, whereas Dmp substitution may mitigate enzymatic degradation, a common issue with linear peptides .
Comparison with Dermenkephalin
- Receptor Specificity : Dermenkephalin’s δ-opioid selectivity arises from its D-Met² residue and extended sequence (heptapeptide), contrasting with this compound’s μ-focused design .
- Functional Implications : δ-opioid agonists like dermenkephalin modulate analgesia with reduced respiratory depression but lack the potent μ-mediated pain relief associated with this compound analogues .
Comparison with (1DME)Y8Fa and Related Analogues
- Structural Complexity: (1DME)Y8Fa incorporates multiple D-amino acids and N-methylation, which enhance protease resistance but complicate synthesis. This compound’s single substitution offers a simpler design .
- Dual Agonist/Antagonist Effects: (1DME)Y8Fa exhibits mixed opioid effects (e.g., intestinal motility enhancement and nociception modulation), whereas this compound is hypothesized to retain μ-specific agonism .
Mechanistic Insights from Modifications
- D-Amino Acids: Dermenkephalin’s D-Met² residue is critical for δ-selectivity, highlighting how stereochemistry dictates receptor preference. This compound retains L-amino acids, preserving μ-specificity .
- Aromatic Residues : The Trp→Dmp substitution in this compound may enhance hydrophobic interactions with μ-receptor binding pockets, analogous to modifications in endomorphin-1 derivatives .
Preparation Methods
Resin Selection and Initial Anchoring
The synthesis of Tyr-Pro-Dmp-Phe-NH2 predominantly employs SPPS due to its efficiency in assembling sequential amino acids. Wang or Rink amide resins are standard choices for anchoring the C-terminal phenylalanine amide. The resin’s acid-labile linker ensures selective cleavage upon completion. For instance, Rink amide resin (0.5 mmol/g loading capacity) is preconditioned with dichloromethane (DCM) and dimethylformamide (DMF) before coupling the first amino acid, Fmoc-Phe-OH, using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in a 4:1 molar ratio.
Sequential Deprotection and Coupling
Iterative deprotection of the Fmoc group is achieved with 20% piperidine in DMF, followed by coupling of subsequent residues: Fmoc-Dmp-OH, Fmoc-Pro-OH, and Boc-Tyr-OH. Coupling reactions are monitored via Kaiser tests, with double couplings (30 min each) recommended for sterically hindered residues like Dmp. Microwave-assisted SPPS, as detailed in, enhances coupling efficiency by reducing aggregation; for example, heating to 50°C for 5 minutes with HATU (1.5 eq) improves Dmp incorporation yields by 15–20% compared to room-temperature methods.
Cleavage and Global Deprotection
Final cleavage employs trifluoroacetic acid (TFA)-based cocktails, typically TFA:water:triisopropylsilane (95:2.5:2.5 v/v), agitated for 2–4 hours. This simultaneously removes side-chain protections (e.g., Boc from tyrosine) and releases the peptide from the resin. Crude yields range from 60–75%, necessitating purification via reverse-phase HPLC (C18 column, 10–50% acetonitrile gradient).
Table 1: Optimal SPPS Conditions for this compound
Enzymatic Synthesis Strategies
Dipeptidyl Aminopeptidase IV (DP IV)-Catalyzed Assembly
Enzymatic methods, though less common for non-natural residues like Dmp, offer potential for eco-friendly synthesis. In, DP IV from Aspergillus oryzae synthesized morphiceptin (Tyr-Pro-Phe-Pro-NH2) via fragment condensation of Tyr-Pro-OEt and Phe-Pro-NH2 in 60% ethylene glycol at pH 7.0. Adapting this for this compound would require substituting Phe-Pro-NH2 with Dmp-Phe-NH2, though DP IV’s selectivity for proline at the P1 position may limit efficiency with dimethylated residues.
Transglutaminase-Mediated Ligation
Advanced Optimization Techniques
Microwave-Assisted SPPS
Microwave irradiation significantly accelerates coupling and reduces epimerization risks. As per, microwave heating at 50°C for Dmp incorporation achieves 98% coupling efficiency versus 80% under conventional conditions. This method also minimizes aspartimide formation in proline-rich sequences by shortening reaction times.
Solvent Engineering for Difficult Couplings
High-dielectric solvents like DMF with 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) improve solubility of hydrophobic residues (e.g., Dmp). Ethylene glycol (10–20% v/v) added to coupling mixtures reduces aggregation, enhancing yields by 10–15%.
Table 2: Solvent Systems for Challenging Residues
| Solvent System | Application | Yield Increase | Reference |
|---|---|---|---|
| DMF/HOAt (0.1 M) | Dmp coupling | 12% | |
| Ethylene glycol (20%) | Aggregation reduction | 15% | |
| NMP with 5% DMSO | Proline-mediated sequence issues | 8% |
Analytical and Purification Protocols
HPLC Purification
Crude peptides are purified using gradients tailored to hydrophobicity. For this compound, a C18 column with 0.1% TFA in water/acetonitrile (10–50% over 30 min) achieves >95% purity. Retention times typically range from 18–22 minutes under these conditions.
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (calc. 610.7 Da; obs. 610.9 ± 0.2 Da). Electrospray ionization (ESI) MS/MS further verifies sequence integrity, showing characteristic fragments at m/z 347 (Tyr-Pro) and 264 (Dmp-Phe-NH2).
Q & A
Q. What are the key structural and functional characteristics of Tyr-Pro-Dmp-Phe-NH2 that make it relevant for peptide-based drug discovery?
this compound is a tetrapeptide with a unique sequence where Dmp (2,6-dimethylphenylalanine) introduces steric and hydrophobic effects. Its relevance lies in its potential to modulate receptor interactions due to conformational stability from proline’s rigidity and Dmp’s aromatic substitutions. Researchers should prioritize structural analysis using NMR or X-ray crystallography to confirm backbone geometry and side-chain orientations .
Q. How can researchers design a robust synthesis protocol for this compound while minimizing side products?
Solid-phase peptide synthesis (SPPS) is standard, but Dmp’s bulky side chain may hinder coupling efficiency. Methodological steps include:
- Using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) strategies with extended coupling times (e.g., 2 hours per residue).
- Incorporating additives like HOBt/DIC to reduce racemization.
- Validating purity via HPLC-MS and optimizing cleavage conditions (e.g., TFA cocktail with scavengers for Dmp protection). Comparative studies between SPPS and solution-phase synthesis are advised to assess yield trade-offs .
Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound?
Target-specific assays (e.g., receptor binding assays using radiolabeled ligands or fluorescence polarization) should precede functional assays (e.g., cAMP accumulation for GPCR targets). Include negative controls (scrambled peptides) and dose-response curves (EC₅₀/IC₅₀ calculations). Data normalization against reference agonists/antagonists ensures comparability .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., proteolytic degradation, poor BBB penetration). Steps to resolve:
- Conduct stability assays in serum or simulated biological fluids.
- Use pharmacokinetic modeling to estimate bioavailability and adjust dosing regimens.
- Apply chemical modifications (e.g., PEGylation, D-amino acid substitution) to enhance stability. Cross-validate findings with orthogonal models (e.g., ex vivo tissue assays) .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., four-parameter logistic curve) are standard for dose-response analysis. Advanced approaches include:
- Bayesian hierarchical modeling to account for inter-experiment variability.
- Bootstrap resampling for EC₅₀ confidence intervals.
- Machine learning (e.g., random forests) to identify non-linear interactions in high-throughput screens. Ensure reproducibility by documenting software (e.g., GraphPad Prism, R) and versioning .
Q. How can researchers design a Data Management Plan (DMP) compliant with FAIR principles for this compound studies?
A FAIR-aligned DMP must include:
- Data Types : Raw NMR spectra, HPLC chromatograms, bioassay datasets.
- Metadata Standards : MIAPE (Minimum Information About a Proteomics Experiment) for peptide characterization.
- Storage : Institutional repositories with DOI assignment (e.g., Zenodo, Figshare).
- Accessibility : Publicly share non-proprietary data via CC-BY licenses. Reference DOE/SC guidelines for mandatory DMP elements in federally funded projects .
Q. What experimental controls are critical when assessing this compound’s selectivity across receptor subtypes?
- Positive/Negative Controls : Use known ligands for target and off-target receptors.
- Counter-screening Panels : Test against phylogenetically related receptors (e.g., opioid receptor subtypes).
- Orthogonal Assays : Combine binding assays (e.g., SPR) with functional readouts (e.g., calcium flux). Data interpretation should include selectivity indices (ratio of IC₅₀ values for primary vs. off-targets) .
Methodological Best Practices
Q. How to optimize this compound’s solubility for in vivo administration without altering bioactivity?
Q. What criteria should guide the selection of animal models for preclinical testing of this compound?
Align model selection with the target pathology:
Q. How to reconcile conflicting structural data from NMR and molecular dynamics simulations for this compound?
Discrepancies may stem from force field inaccuracies or solvent effects. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
